2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19785161
InChI: InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3
SMILES:
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide

CAS No.:

Cat. No.: VC19785161

Molecular Formula: C8H13N3OS

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide -

Specification

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
IUPAC Name 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide
Standard InChI InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3
Standard InChI Key JALDDVGOYBTSPB-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(C)CC1=CN=CS1)N

Introduction

Structural and Chemical Characteristics

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide features a propanamide core (CH3CH(NH2)CON\text{CH}_3\text{CH}(\text{NH}_2)\text{CON}) with two substituents on the nitrogen atom: a methyl group and a 1,3-thiazol-5-ylmethyl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is linked via a methylene bridge to the amide nitrogen. Key structural attributes include:

  • Amide functionality: Enhances hydrogen-bonding capacity and stability under physiological conditions .

  • Thiazole ring: Imparts aromaticity and potential for π-π interactions, common in bioactive molecules .

  • Chirality: The presence of a stereogenic center at the propanamide’s α-carbon (CH(NH2)\text{CH}(\text{NH}_2)) suggests potential enantiomeric activity differences .

Synthetic Pathways and Methodologies

While no direct synthesis of this compound is documented, analogous routes from the literature suggest feasible strategies:

Thiazole Ring Formation

The thiazole moiety can be synthesized via the Hantzsch thiazole synthesis, involving condensation of thioamides with α-halo carbonyl compounds . For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate serves as a precursor in related syntheses .

Propanamide Backbone Assembly

  • Amino acid derivatization: Starting from L-alanine, the carboxylic acid is converted to an amide via activation (e.g., using thionyl chloride) and subsequent reaction with methylamine .

  • N-Alkylation: Introduction of the thiazol-5-ylmethyl group via nucleophilic substitution or reductive amination. For instance, bromomethylthiazole reacts with the secondary amine under basic conditions .

Example Reaction Scheme:

L-AlanineSOCl2Alanine chlorideMeNH2N-MethylpropanamideBaseThiazol-5-ylmethyl bromideTarget Compound\text{L-Alanine} \xrightarrow{\text{SOCl}_2} \text{Alanine chloride} \xrightarrow{\text{MeNH}_2} \text{N-Methylpropanamide} \xrightarrow[\text{Base}]{\text{Thiazol-5-ylmethyl bromide}} \text{Target Compound}

Physicochemical Properties

Predicted properties based on structural analogs:

PropertyValue/DescriptionBasis in Literature
Molecular Weight~239.3 g/molCalculated from formula
SolubilityModerate in DMSO, low in waterAnalogous thiazole amides
logP~1.2 (moderate lipophilicity)Computational estimation
pKaAmino group: ~8.5; Amide: ~-0.5Similar propanamide derivatives

Biological Activity and Applications

Kinase Inhibition

Substituted 2-amino pyrimidine derivatives with thiazole groups show kinase inhibitory activity . While the target compound lacks a pyrimidine core, its thiazole moiety may interact with ATP-binding pockets in kinases, suggesting exploratory potential in oncology.

Stability and Degradation

  • Thermal Stability: Thiazole rings are thermally stable up to ~200°C, as seen in related compounds .

  • Hydrolytic Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled formulations .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
5c Phenyl-thiazole linkageAntitubercular (3 μg/mL)
7a-l Oxadiazole-thiazole hybridsAntimicrobial (MIC 12.5 μg/mL)
WO2014106800A2 derivatives Pyrimidine-thiazole conjugatesKinase inhibition (IC50 <1 μM)

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • Biological Screening: Prioritize assays against Gram-positive bacteria and M. tuberculosis based on analog data .

  • Structural Modifications: Introduce fluorinated groups to enhance bioavailability, as seen in patent WO2014106800A2 .

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